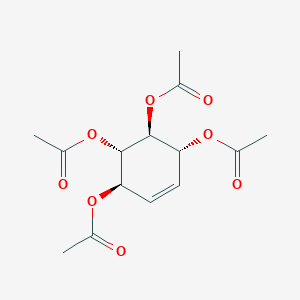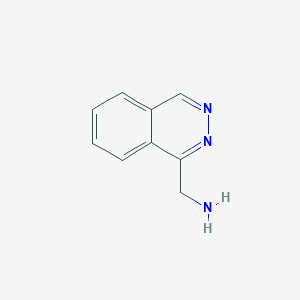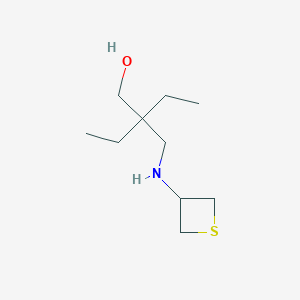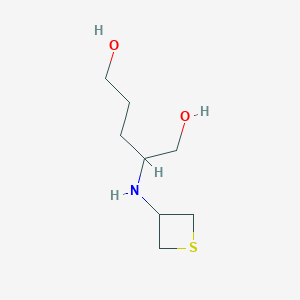
2-Amino-6-(4-fluorophenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(4-fluorophenyl)nicotinic acid is an aromatic compound that belongs to the class of nicotinic acids It features a fluorophenyl group attached to the nicotinic acid structure, which is a derivative of pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-fluorophenyl)nicotinic acid can be achieved through several methods. One common approach involves the condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in the presence of N,N-dimethylamino-4-pyridine in dichloromethane. This reaction yields 2-fluoro-6-[2-(4-fluorophenyl)-acetylamino]-benzoic acid methyl ester, which can be further hydrolyzed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
2-Amino-6-(4-fluorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
2-Amino-6-(4-fluorophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Amino-6-(4-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with nicotinic acid receptors, influencing lipid metabolism and other physiological processes .
類似化合物との比較
Similar Compounds
2-Amino-6-fluorobenzoic acid: Shares a similar structure but lacks the fluorophenyl group.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but differs in the rest of the structure.
Nicotinic acid: The parent compound without the amino and fluorophenyl substitutions.
Uniqueness
2-Amino-6-(4-fluorophenyl)nicotinic acid is unique due to the presence of both the amino and fluorophenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H9FN2O2 |
|---|---|
分子量 |
232.21 g/mol |
IUPAC名 |
2-amino-6-(4-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(14)15-10/h1-6H,(H2,14,15)(H,16,17) |
InChIキー |
NLGMEFGMVGQVES-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


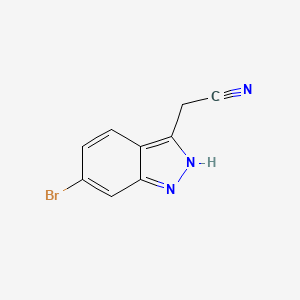
![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)
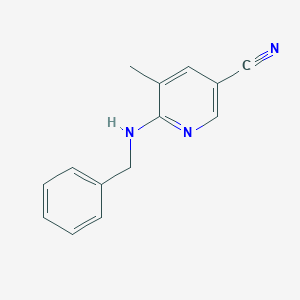

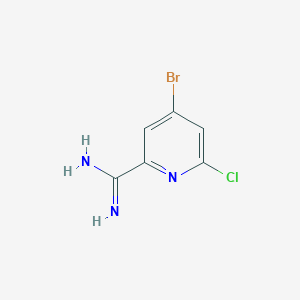
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)
